Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is a chemical compound characterized by its bromine atom and thiazole ring structure. This compound is part of the pyrrolo[3,2-d]thiazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate typically involves the bromination of pyrrolo[3,2-d]thiazole derivatives. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrrolothiazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and bases are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized bromine derivatives, reduced pyrrolothiazole compounds, and substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, and the thiazole ring contributes to its biological activity. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is compared with other similar compounds, such as:
Ethyl 2-chloro-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-iodo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-fluoro-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with a fluorine atom instead of bromine.
These compounds differ in their reactivity and biological activity due to the different halogen atoms present.
Properties
Molecular Formula |
C8H7BrN2O2S |
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Molecular Weight |
275.12 g/mol |
IUPAC Name |
ethyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-4-6(10-5)14-8(9)11-4/h3,10H,2H2,1H3 |
InChI Key |
SXUURRBIGFGXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC(=N2)Br |
Origin of Product |
United States |
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